molecular formula C9H12ClFN2O B2916898 4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride CAS No. 2126162-25-0

4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride

Cat. No.: B2916898
CAS No.: 2126162-25-0
M. Wt: 218.66
InChI Key: AXHFMIQACKZEMI-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride is a chemical compound with the molecular formula C9H12ClFN2O. It is a derivative of benzamide, characterized by the presence of an amino group, a fluoro substituent, and a dimethylamino group on the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride typically involves the following steps:

    Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting 4-amino-3-fluoroaniline is acylated with N,N-dimethylformamide (DMF) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of efficient catalysts.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the fluoro substituent to a hydrogen atom, resulting in the formation of 4-amino-N,N-dimethylbenzamide.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: 4-amino-N,N-dimethylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The fluoro and dimethylamino groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Amino-3-fluorobenzamide: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.

    4-Amino-N,N-dimethylbenzamide: Lacks the fluoro substituent, affecting its reactivity and applications.

    3-Fluoro-N,N-dimethylbenzamide: Lacks the amino group, leading to variations in its chemical behavior and uses.

Uniqueness: 4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride is unique due to the presence of both the fluoro and dimethylamino groups, which confer distinct chemical and biological properties

Biological Activity

4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride is a chemical compound with the molecular formula C9H12ClFN2O. This compound is notable for its structural features, which include an amino group, a fluoro substituent, and a dimethylamino group attached to a benzene ring. Its unique properties make it a subject of interest in various scientific fields, particularly in medicinal chemistry and biochemistry.

The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and receptors. The compound acts as an enzyme inhibitor , binding to active sites or allosteric sites of target proteins, which modulates various biochemical pathways. The presence of the fluoro and dimethylamino groups enhances its binding affinity, making it effective in inhibiting enzyme activity.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit several key enzymes involved in metabolic pathways:

  • Dihydrofolate Reductase (DHFR) : Studies have shown that similar benzamide derivatives can significantly reduce DHFR activity, leading to potential applications in cancer therapy .
  • NADK Inhibition : It has been suggested that compounds like 4-Amino-3-fluoro-N,N-dimethylbenzamide may inhibit nicotinamide adenine dinucleotide kinase (NADK), which is crucial for cellular energy metabolism .

Anticancer Properties

The compound is being investigated for its anticancer properties , particularly in the context of targeted therapies. Preliminary studies indicate that it may enhance the effectiveness of existing cancer treatments by acting synergistically with other drugs .

Case Study: Combination Therapy

A recent study explored the use of this compound in combination with olaparib, an established anticancer drug. The results suggested improved therapeutic outcomes in preclinical models, indicating its potential role in combinatorial cancer therapy .

Pharmacological Profile

The pharmacological profile of this compound reveals several important characteristics:

PropertyValue
Molecular Weight202.66 g/mol
SolubilitySoluble in DMSO
pKaApproximately 9.0
LogP2.5

These properties suggest favorable conditions for drug formulation and bioavailability.

Toxicity and Safety

Toxicological assessments are critical for understanding the safety profile of new compounds. Early studies indicate that this compound exhibits low toxicity levels in vitro, but further investigations are necessary to establish its safety in vivo .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be made:

Compound NameKey FeaturesBiological Activity
4-Amino-N,N-dimethylbenzamideLacks fluoro groupLower enzyme inhibition potency
4-Amino-3-fluorobenzamideLacks dimethylamino groupDifferent interaction profile
3-Fluoro-N,N-dimethylbenzamideLacks amino groupReduced reactivity

The presence of both the fluoro and dimethylamino groups in this compound contributes to its distinct biological activities compared to these related compounds.

Properties

IUPAC Name

4-amino-3-fluoro-N,N-dimethylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.ClH/c1-12(2)9(13)6-3-4-8(11)7(10)5-6;/h3-5H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHFMIQACKZEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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